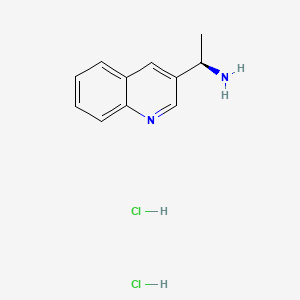
(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” is a chemical compound with a complex name, but its structure reveals its significance. Let’s break it down:
Structure: The compound consists of a quinoline ring (a heterocyclic aromatic system) attached to an ethylamine group. The stereochemistry is specified as (1R), indicating the absolute configuration of the chiral center.
準備方法
Synthetic Routes::
Heterocyclic Synthesis: The quinoline ring can be synthesized via various methods, such as the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with aldehydes or ketones in acidic conditions.
Ethylamine Attachment: The ethylamine group can be introduced through reductive amination of an appropriate aldehyde or ketone using ammonia or primary amines.
- Large-scale production typically involves optimized versions of the above synthetic routes. Industrial processes focus on efficiency, yield, and safety.
化学反応の分析
Reactions::
Oxidation: The quinoline ring can undergo oxidation to form quinolinic acid, an important intermediate in the biosynthesis of NAD+.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Quinoline derivatives participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Quinolinic acid.
- Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Quinoline derivatives serve as versatile building blocks in organic synthesis.
Biology: Quinolines exhibit antimicrobial, antiviral, and antiparasitic properties.
Medicine: Some quinoline-based drugs are used to treat malaria (e.g., chloroquine).
Industry: Quinolines find applications in dyes, agrochemicals, and pharmaceuticals.
作用機序
- The compound’s effects depend on its specific use. For example, antimalarial quinolines inhibit heme polymerization in Plasmodium parasites.
類似化合物との比較
Uniqueness: “(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” stands out due to its chiral center and quinoline-ethylamine combination.
Similar Compounds: Other quinoline derivatives, such as quinine and quinidine, share structural features but differ in stereochemistry and applications.
特性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
(1R)-1-quinolin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1 |
InChIキー |
KABKCAFYVHQHAT-YCBDHFTFSA-N |
異性体SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
正規SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


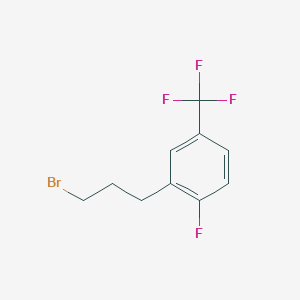
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

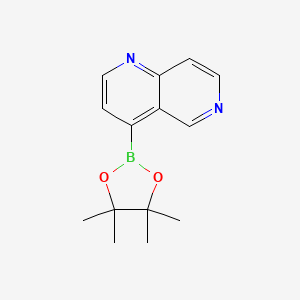

![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
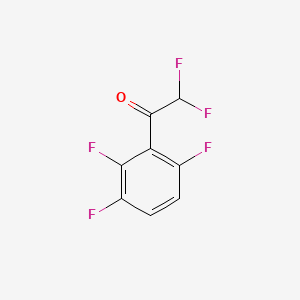
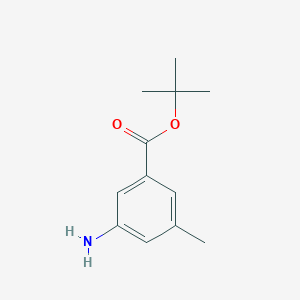
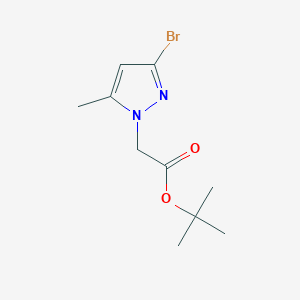
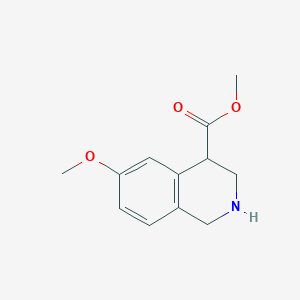
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
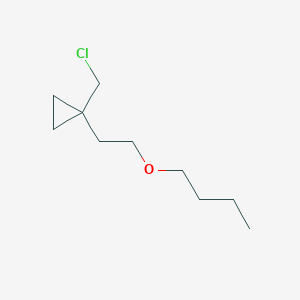
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
